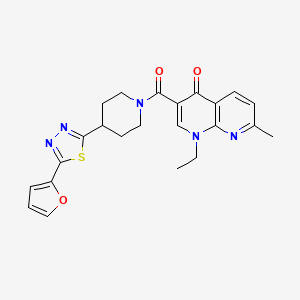![molecular formula C25H20BrClN4O B2709858 6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 330202-30-7](/img/structure/B2709858.png)
6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline is a synthetic compound that has been widely studied for its potential use in scientific research. It is known to have a number of biochemical and physiological effects, and its mechanism of action has been the subject of much research. We will also list future directions for research on this compound.
科学的研究の応用
Pharmacological Activities
6-Bromoquinazolinone derivatives, including compounds related to 6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline, have been recognized for their pharmacological importance. These compounds exhibit a range of activities, such as anti-inflammatory, analgesic, and anti-bacterial effects. Synthesized oxoquinazoline derivatives were assessed for their pharmacological properties, showing notable activities in these areas (Ch. Rajveer et al., 2010).
Antimicrobial Activity
Novel derivatives of quinazoline, including those with structural similarities to this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds showed potential against a range of bacterial and fungal species, indicating their usefulness in combating various microbial infections (D. S. Babu et al., 2015).
Anti-Cancer Potential
Quinazoline derivatives have been identified as potent inhibitors of platelet-derived growth factor (PDGF) receptor phosphorylation, a significant target in cancer therapy. The inhibition of PDGF receptor phosphorylation by these compounds suggests their potential application in treating atherosclerosis and other cellular proliferative disorders (K. Matsuno et al., 2002).
Antidepressant Properties
4-Phenylquinoline derivatives, structurally similar to this compound, have been designed and synthesized as potential antidepressants. These compounds demonstrated significant activity in antagonizing reserpine-induced hypothermia in mice, a model for assessing antidepressant properties (Alhaider Aa et al., 1985).
Antiviral Properties
Quinazolinone derivatives have been synthesized and evaluated for their antiviral activity against various viruses, including HIV, HSV, and vaccinia viruses. Some of these compounds exhibited distinct antiviral activity, particularly against Herpes simplex and vaccinia viruses, underscoring their potential in antiviral therapy (P. Selvam et al., 2010).
Anti-Inflammatory Activity
Studies on quinazoline derivatives have also explored their anti-inflammatory properties. Compounds synthesized from quinazoline structures have shown potent anti-inflammatory activity in models like carrageenan-induced paw edema in rats, indicating their potential use in treating inflammatory conditions (E. S. Al-Abdullah et al., 2014).
Anticancer Agents from Quinoline
A class of 4-piperazinylquinoline derivatives, based on the isatin scaffold and resembling this compound, have been synthesized and shown effective against human breast tumor cell lines. This suggests their potential as a new class of anti-breast cancer agents (V. Solomon et al., 2010).
特性
IUPAC Name |
[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrClN4O/c26-18-10-11-22-20(16-18)23(17-6-2-1-3-7-17)29-25(28-22)31-14-12-30(13-15-31)24(32)19-8-4-5-9-21(19)27/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXAJAGXOOOMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide](/img/structure/B2709776.png)
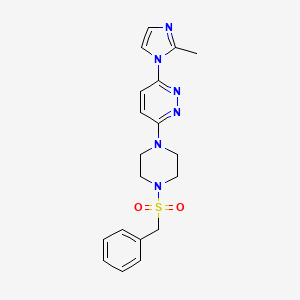
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2709780.png)
![3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2709781.png)
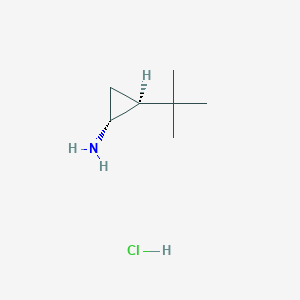
![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2709787.png)
![2-((6-(cyclopentylamino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2709788.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2709790.png)

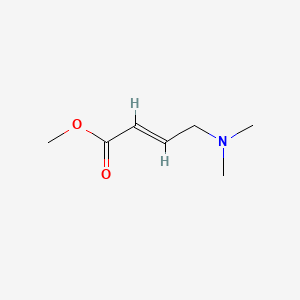
![3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2709795.png)
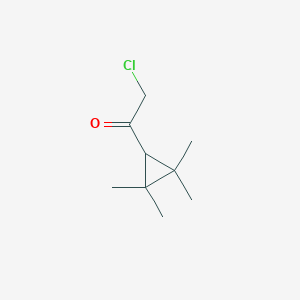
![isopropyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2709798.png)
